4-Azido-4-phenylbutan-2-one
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Overview
Description
4-Azido-4-phenylbutan-2-one is a chemical compound belonging to the class of α-azido ketones. These compounds are known for their versatility and wide range of applications in organic synthesis. The azido group (-N₃) attached to the ketone makes it a valuable intermediate in the synthesis of various heterocyclic compounds and other biologically active molecules .
Preparation Methods
The synthesis of 4-Azido-4-phenylbutan-2-one typically involves the azidonation of 4-phenylbutan-2-one. One common method is the reaction of 4-phenylbutan-2-one with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azide .
Industrial production methods for α-azido ketones often involve continuous-flow processes to ensure safety and efficiency. These methods utilize recyclable catalysts and mild reaction conditions to produce the desired azido compounds in high yields .
Chemical Reactions Analysis
4-Azido-4-phenylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-Azido-4-phenylbutan-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azido-4-phenylbutan-2-one primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity . The compound can also be reduced to form primary amines, which can interact with various biological targets and pathways .
Comparison with Similar Compounds
4-Azido-4-phenylbutan-2-one can be compared with other α-azido ketones, such as:
4-Azido-2-cyclohexene-1-one: Similar in structure but with a cyclohexene ring instead of a phenyl group.
2-Azido-3-cyclohexene-1-one: Another α-azido ketone with a cyclohexene ring.
4-Azido-2-diazo-3-oxobutanoate: Contains both azido and diazo groups, making it highly reactive.
The uniqueness of this compound lies in its phenyl group, which imparts specific chemical properties and reactivity patterns that are distinct from other α-azido ketones .
Properties
CAS No. |
919117-15-0 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-azido-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11N3O/c1-8(14)7-10(12-13-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
WPKDJFVPUMUTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)N=[N+]=[N-] |
Origin of Product |
United States |
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